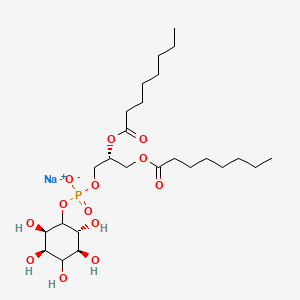

![molecular formula C11H10N4 B569154 2-氨基-3-甲基-3H-咪唑并[4,5-F]喹啉-2-13C CAS No. 210049-11-9](/img/structure/B569154.png)

2-氨基-3-甲基-3H-咪唑并[4,5-F]喹啉-2-13C

描述

“2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C”, also known as IQ, is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . It has a molecular formula of C11H10N4 .

Synthesis Analysis

IQ was originally isolated from broiled, sun-dried sardines, extracted with methanol, and purified by various chromatography methods . It has also been isolated from beef extract by dichloromethane extraction, column chromatography, and high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular structure of IQ is complex, with a molecular mass of 198.224 Da and a mono-isotopic mass of 198.090546 Da . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Chemical Reactions Analysis

In humans, IQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts .Physical And Chemical Properties Analysis

IQ is a crystalline solid with a melting point of over 300°C . It is soluble in methanol, ethanol, and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .科学研究应用

诱变性和 Ames 试验

该化合物“2-氨基-3-甲基-3H-咪唑并[4,5-f]喹啉”及其衍生物已使用 Ames 试验研究了它们的诱变特性。研究表明,咪唑环和分子中的 2-氨基的存在对于相关化合物的较高诱变性很重要。具体来说,“3-甲基-和 3,4-二甲基-3H-咪唑并[4,5-f]喹啉”在 Ames 试验中显示出活性,表明结构修饰会影响诱变性 (Grivas 和 Jägerstad,1984).

在食品中的分析

该化合物及其相关的杂环芳香胺(HAAs)已在食品中进行分析,尤其是肉类。诸如高分辨率气相色谱-质谱(HRGC-MS)和液相色谱-电喷雾电离/多级质谱(LC-ESI-MS/MS)等先进技术已被用于识别和定量商业肉制品和熟鸡肉中的这些化合物,表明它们与评估饮食中致突变化合物的摄入量有关 (Richling、Kleinschnitz 和 Schreier,1999); (Jinap、Jaafar、Hasnol 和 Jahurul,2019).

作用机制

Target of Action

The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C is DNA . This compound interacts with DNA and forms adducts . The formation of these adducts can lead to mutations and chromosomal aberrations .

Mode of Action

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C interacts with its target, DNA, by forming adducts . This interaction is facilitated by the metabolic activation of the compound, which involves acetylation and hydroxylation . The metabolite of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C, N-acetoxy-IQ, degrades to an unstable nitrenium ion that can bind to DNA .

Biochemical Pathways

The compound is metabolized by the cytochrome P450 isoform CYP1A2 and is conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA . This reaction leads to the formation of DNA adducts , which can result in DNA damage, gene mutation, and chromosomal anomalies .

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and is conjugated by n-acetyltransferase or sulfotransferase . These metabolic processes can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus, its bioavailability.

Result of Action

The interaction of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C with DNA leads to the formation of DNA adducts . This can induce the formation of single-base substitutions and exon deletions . It can also increase cell death in vitro in a concentration-dependent manner . In vivo, the compound increases the incidence of squamous cell hyperplasias in the stomach of p53 knockout mice and increases hepatocellular lesions in female mice regardless of p53 status .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C. For instance, the compound may be sensitive to prolonged exposure to heat . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light . It is rapidly degraded by dilute hypochlorite .

安全和危害

属性

IUPAC Name |

3-methyl(213C)imidazolo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWATDYIYAUTA-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=[13C]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661779 | |

| Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210049-11-9 | |

| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine-2-13C, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

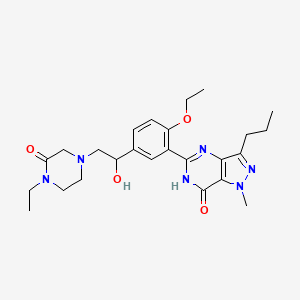

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)

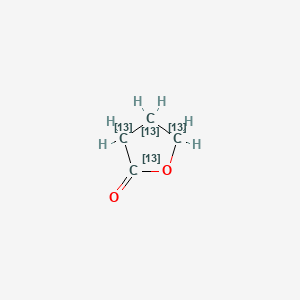

![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)